molecular formula C14H13FN2O B1355810 N-(5-Amino-2-methylphenyl)-2-fluorobenzamide CAS No. 926198-38-1

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide

Cat. No. B1355810
CAS RN: 926198-38-1
M. Wt: 244.26 g/mol
InChI Key: BJAVZYPSKDOHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, also known as 5-AM2F, is a small molecule with potential applications in drug discovery and development. It has been studied for its potential inhibitory effects on certain enzymes, as well as its ability to modulate gene expression. 5-AM2F has been used as a model compound to study the structure-activity relationships (SAR) of other compounds, and has been used in a variety of laboratory experiments.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide has been used in a variety of scientific research applications. It has been studied for its potential inhibitory effects on certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been used as a model compound to study the structure-activity relationships (SAR) of other compounds. In addition, N-(5-Amino-2-methylphenyl)-2-fluorobenzamide has been used to study the regulation of gene expression, and has been used in experiments to investigate the effects of drugs on cellular processes.

Mechanism of Action

Target of Action

It is known that similar compounds have been found to inhibit protein kinase c (pkc) .

Mode of Action

It is suggested that it may act as a selective inhibitor of pkc . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Result of Action

Similar compounds have shown antimicrobial and antioxidant activities

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it has a low toxicity profile, and has been shown to be non-mutagenic. However, there are some limitations to using N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in laboratory experiments. For example, it is not very soluble in organic solvents, and its effects on certain biochemical and physiological processes are still not fully understood.

Future Directions

There are many potential future directions for the research and development of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide. For example, further research could be conducted to better understand the mechanism of action of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, and to investigate its potential effects on other biochemical and physiological processes. In addition, further research could be conducted to investigate the potential applications of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in drug discovery and development. Finally, further research could be conducted to investigate the potential use of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide as a model compound to study the structure-activity relationships (SAR) of other compounds.

Synthesis Methods

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is synthesized through a two-step process that involves the reaction of 5-amino-2-methylphenol with 2-fluoro-benzoyl chloride. The first step involves the formation of the intermediate 5-amino-2-methylphenyl-2-fluorobenzamide from the reaction of 5-amino-2-methylphenol with 2-fluoro-benzoyl chloride. The second step involves the hydrolysis of the intermediate to form N-(5-Amino-2-methylphenyl)-2-fluorobenzamide. The synthesis is typically performed using aqueous solutions at room temperature, and the reaction time is usually 1-2 hours.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAVZYPSKDOHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide

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